REACTION_CXSMILES
|
C1C=CC=CC=1.[CH2:7]([C:11]1[CH:12]=[CH:13][C:14]([C:17]([OH:19])=[O:18])=[N:15][CH:16]=1)[CH2:8][CH2:9][CH3:10].S(Cl)(Cl)=O.[CH3:24][C:25]1[C:34]([CH3:35])=[C:33]2[C:28]([CH2:29][CH2:30][C:31]([CH2:37][CH2:38][CH2:39][CH:40]([CH2:42][CH2:43][CH2:44][CH:45]([CH2:47][CH2:48][CH2:49][CH:50]([CH3:52])[CH3:51])[CH3:46])[CH3:41])([CH3:36])[O:32]2)=[C:27]([CH3:53])[C:26]=1O>N1C=CC=CC=1>[CH3:10][CH2:9][CH2:8][CH2:7][C:11]1[CH:12]=[CH:13][C:14]([C:17]([O:19][C:26]2[C:27]([CH3:53])=[C:28]3[CH2:29][CH2:30][C:31]([CH2:37][CH2:38][CH2:39][CH:40]([CH2:42][CH2:43][CH2:44][CH:45]([CH2:47][CH2:48][CH2:49][CH:50]([CH3:52])[CH3:51])[CH3:46])[CH3:41])([CH3:36])[O:32][C:33]3=[C:34]([CH3:35])[C:25]=2[CH3:24])=[O:18])=[N:15][CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.51 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1C=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
|
Name
|
|
Quantity
|
4.25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was further added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 22 minutes
|
Duration
|
22 min
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
the reaction for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The insoluble matter was removed by filtration from the reaction mixture
|
Type
|
WASH
|
Details
|
the residue was washed with water, 1 N hydrochloric acid, water
|
Type
|
DISTILLATION
|
Details
|
Benzene was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC1=CN=C(C=C1)C(=O)OC2=C(C(=C3C(=C2C)CCC(O3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |